molecular formula C13H15F3N2O B3072066 1-[3-(Trifluoromethyl)benzoyl]-1,4-diazepane CAS No. 1016515-38-0

1-[3-(Trifluoromethyl)benzoyl]-1,4-diazepane

Cat. No.: B3072066
CAS No.: 1016515-38-0
M. Wt: 272.27 g/mol
InChI Key: STJNUBDPLBXZNE-UHFFFAOYSA-N
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Description

1-[3-(Trifluoromethyl)benzoyl]-1,4-diazepane is a chemical compound characterized by the presence of a trifluoromethyl group attached to a benzoyl moiety, which is further linked to a diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Trifluoromethyl)benzoyl]-1,4-diazepane typically involves the following steps:

    Formation of 3-(Trifluoromethyl)benzoyl chloride: This intermediate can be prepared by reacting 3-(trifluoromethyl)benzoic acid with thionyl chloride.

    Coupling with 1,4-diazepane: The 3-(trifluoromethyl)benzoyl chloride is then reacted with 1,4-diazepane in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Trifluoromethyl)benzoyl]-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by catalysts.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted derivatives with nucleophiles replacing the trifluoromethyl group.

Scientific Research Applications

1-[3-(Trifluoromethyl)benzoyl]-1,4-diazepane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-[3-(Trifluoromethyl)benzoyl]-1,4-diazepane involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to potent biological effects. The diazepane ring may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

    Fluoxetine: Contains a trifluoromethyl group and is used as an antidepressant.

    Celecoxib: A nonsteroidal anti-inflammatory drug with a trifluoromethyl group.

    Bicalutamide: An antiandrogen used in the treatment of prostate cancer.

Uniqueness: 1-[3-(Trifluoromethyl)benzoyl]-1,4-diazepane is unique due to its combination of a trifluoromethyl group with a diazepane ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

1,4-diazepan-1-yl-[3-(trifluoromethyl)phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N2O/c14-13(15,16)11-4-1-3-10(9-11)12(19)18-7-2-5-17-6-8-18/h1,3-4,9,17H,2,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STJNUBDPLBXZNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C(=O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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